Cas no 2228279-93-2 (3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile)
3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile
- 3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile
- EN300-1935498
- 2228279-93-2
-
- Inchi: 1S/C13H15BrN2/c1-12(2)7-13(12,8-16)10-5-9(6-15)3-4-11(10)14/h3-5H,7-8,16H2,1-2H3
- InChI Key: QCOBHIXSPYJBIY-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1C1(CN)CC1(C)C
Computed Properties
- Exact Mass: 278.04186g/mol
- Monoisotopic Mass: 278.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 49.8Ų
3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935498-0.05g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 0.05g |
$1212.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-0.1g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-0.25g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-0.5g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-1.0g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1935498-2.5g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 2.5g |
$2828.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-5.0g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1935498-10.0g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1935498-1g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 1g |
$1442.0 | 2023-09-17 | ||
| Enamine | EN300-1935498-5g |
3-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2228279-93-2 | 5g |
$4184.0 | 2023-09-17 |
3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile
Introduction to 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 2228279-93-2)
3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 2228279-93-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The compound's structure includes a cyclopropyl ring with a substituted aminomethyl group and a bromo-substituted benzonitrile moiety, which collectively contribute to its distinct chemical and biological properties.
The cyclopropyl ring is known for its high reactivity due to the strain imposed by the three-membered ring. This strain can be harnessed to facilitate specific chemical reactions, making the compound a valuable intermediate in synthetic chemistry. The presence of the aminomethyl group adds further reactivity and functional versatility, allowing for the introduction of additional substituents or functional groups. The bromobenzonitrile moiety, on the other hand, provides a handle for further chemical modifications and can influence the compound's biological activity.
Recent studies have explored the potential of 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile in various biological contexts. One notable area of research is its application in the development of new antiviral agents. The compound's ability to interact with specific viral proteins has been investigated, and preliminary results suggest that it may exhibit potent antiviral activity against certain RNA viruses. This makes it a promising candidate for further exploration in antiviral drug discovery.
In addition to antiviral applications, 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile has also shown potential in cancer research. Studies have demonstrated that the compound can selectively target and inhibit certain cancer cell lines, particularly those with specific genetic mutations. The mechanism of action involves disrupting key signaling pathways that are critical for cancer cell survival and proliferation. These findings have opened up new avenues for the development of targeted cancer therapies.
The synthesis of 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile has been optimized using modern synthetic techniques, ensuring high yields and purity levels. The process typically involves several steps, including the formation of the cyclopropyl ring, introduction of the aminomethyl group, and final bromination of the benzonitrile moiety. Advanced analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound and confirm its structure.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the compound's pharmacokinetic properties. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes. By designing prodrugs of 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile, scientists aim to achieve better bioavailability, reduced toxicity, and improved therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are crucial for advancing our understanding of the compound's pharmacological profile and determining its potential as a viable therapeutic agent.
In conclusion, 3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 2228279-93-2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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